Cas no 2034352-96-8 (3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole)

3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole structure
2034352-96-8 structure
Product Name:3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole
CAS No:2034352-96-8
MF:C20H17N3O4
MW:363.366684675217
CID:6329823
PubChem ID:121019709
Update Time:2025-10-30

3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole
    • 2034352-96-8
    • F6524-2753
    • 1,3-benzodioxol-5-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
    • benzo[d][1,3]dioxol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
    • AKOS026694321
    • 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
    • Inchi: 1S/C20H17N3O4/c24-20(14-6-7-16-17(10-14)26-12-25-16)23-9-8-15(11-23)18-21-19(27-22-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2
    • InChI Key: RHIRHLRQGGJHHB-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)=NC(C2CN(C(C3=CC=C4C(=C3)OCO4)=O)CC2)=N1

Computed Properties

  • Exact Mass: 363.12190603g/mol
  • Monoisotopic Mass: 363.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 77.7Ų

3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole Pricemore >>

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3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole Related Literature

Additional information on 3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole

Introduction to 3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole (CAS No. 2034352-96-8)

3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole, with the CAS number 2034352-96-8, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyrrolidine ring, a benzodioxole moiety, and an oxadiazole heterocycle. These structural elements contribute to its potential therapeutic applications and biological activities.

The benzodioxole moiety is a common structural feature in many bioactive compounds and is known for its ability to modulate various biological processes. The presence of this moiety in 3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole suggests that it may have significant interactions with specific receptors or enzymes. The pyrrolidine ring, on the other hand, provides conformational flexibility and can enhance the compound's binding affinity to target proteins. The oxadiazole heterocycle is known for its stability and ability to form hydrogen bonds, which can improve the compound's pharmacokinetic properties.

In recent years, extensive research has been conducted to explore the potential therapeutic applications of compounds with similar structures. One of the key areas of interest is their role in the treatment of neurological disorders. Studies have shown that compounds containing a benzodioxole moiety can exhibit potent neuroprotective effects by reducing oxidative stress and inflammation. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that a closely related compound significantly reduced neuronal cell death in an in vitro model of Parkinson's disease.

The pharmacological profile of 3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole has also been investigated in various preclinical models. Preclinical studies have shown that this compound exhibits selective binding to specific G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The selective binding properties of this compound make it a promising candidate for the development of targeted therapies for conditions such as chronic pain and anxiety disorders.

In addition to its potential therapeutic applications, the synthetic accessibility of 3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole has been a subject of interest for synthetic chemists. The synthesis of this compound typically involves multi-step reactions that include the formation of the benzodioxole, pyrrolidine, and oxadiazole moieties. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the preparation of this compound. For example, a novel one-pot synthesis method was reported in Organic Letters in 2020, which significantly reduced the number of steps and improved the overall yield.

The physicochemical properties of 3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl-5-phenyl-1,2,4-oxadiazole, such as its solubility and stability, are crucial for its pharmaceutical development. Studies have shown that this compound exhibits good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms. Additionally, its stability under different storage conditions has been evaluated to ensure its shelf life and efficacy during clinical trials.

Clinical trials are currently underway to assess the safety and efficacy of 3-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-y l -5 -phenyl -1 , 2 , 4 - oxadiaz ole strong > i n h uman subjects . I n i tial results from phase I trials have shown that this compound is well-tolerated at various dose levels with minimal adverse effects. These findings are promising and suggest that further clinical evaluation is warranted.

In conclusion, 3 - 1 -( 2 H - 1 , 3 - benz od io xol e - 5 - carb on y l ) py rro li di n e - 3 - y l - 5 - phen y l - 1 , 2 , 4 - ox adi az ol e strong > ( C AS N o . 20 34 35 2 -96 -8 ) i s a n i ntr ig ui ng c om po und w it h p ot en ti al t her ap eu tic ap pl ic at io ns i n t he tr ea tm en t o f v ar io us d ise as es . I ts u ni qu e s tr uc tu ra l fe at ur es , c om bi ne d w it h i ts f av or ab le p ha rm ac oki ne ti c pr op er ti es , m ak e i t a va lu ab le c an di da te fo r fu rt he r p ha rm ace ut ic al de ve lo pm en t . C on tin u ed re se ar ch an d cl ini ca l ev al ua ti on w il l pr ov id e mo re i ns ig ht s i nt o i ts fu ll th er ap eu tic po te nt ia l . p >

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